Tert-butyl 2-allyl-3-((tert-butyldimethylsilyl)oxy)piperidine-1-carboxylate
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Overview
Description
Tert-butyl 2-allyl-3-((tert-butyldimethylsilyl)oxy)piperidine-1-carboxylate is a complex organic compound featuring a piperidine ring, an allyl group, and a tert-butyldimethylsilyl ether protecting group
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with piperidine or its derivatives.
Protection of Hydroxyl Group: The hydroxyl group on the piperidine ring is protected using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole.
Allylation: The protected piperidine is then subjected to an allylation reaction using an allyl halide or allyl acetate in the presence of a strong base like sodium hydride (NaH).
Carbonylation: Finally, the compound is treated with tert-butyl chloroformate to introduce the carboxylate group.
Industrial Production Methods: Industrial production of this compound involves scaling up the above synthetic routes, ensuring high purity and yield through optimized reaction conditions and purification techniques.
Types of Reactions:
Oxidation: The allyl group can be oxidized to form an allylic alcohol or aldehyde.
Reduction: The compound can undergo reduction reactions, particularly at the piperidine ring.
Substitution: The silyl ether protecting group can be substituted with various nucleophiles or electrophiles.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like lithium aluminum hydride (LiAlH4) and electrophiles like acyl chlorides are employed.
Major Products Formed:
Oxidation: Allylic alcohols or aldehydes.
Reduction: Reduced piperidine derivatives.
Substitution: Various substituted piperidines depending on the nucleophile or electrophile used.
Scientific Research Applications
Chemistry: This compound is used as a building block in organic synthesis, particularly in the construction of complex molecules. Biology: It serves as a protecting group for alcohols in biochemical studies. Medicine: Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism by which tert-butyl 2-allyl-3-((tert-butyldimethylsilyl)oxy)piperidine-1-carboxylate exerts its effects involves its interaction with various molecular targets and pathways. The specific mechanism would depend on the context of its application, such as in a synthetic pathway or biological system.
Comparison with Similar Compounds
Tert-butyl 2-allyl-3-hydroxypiperidine-1-carboxylate: Lacks the silyl protecting group.
Tert-butyl 2-allyl-3-methoxypiperidine-1-carboxylate: Features a methoxy group instead of the silyl ether.
Uniqueness: The presence of the tert-butyldimethylsilyl protecting group makes this compound more hydrolytically stable compared to similar compounds with less bulky protecting groups.
This comprehensive overview provides a detailed understanding of tert-butyl 2-allyl-3-((tert-butyldimethylsilyl)oxy)piperidine-1-carboxylate, its preparation, reactions, applications, and comparison with similar compounds
Properties
IUPAC Name |
tert-butyl 3-[tert-butyl(dimethyl)silyl]oxy-2-prop-2-enylpiperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H37NO3Si/c1-10-12-15-16(23-24(8,9)19(5,6)7)13-11-14-20(15)17(21)22-18(2,3)4/h10,15-16H,1,11-14H2,2-9H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBALLXXQBOROKD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1CC=C)O[Si](C)(C)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H37NO3Si |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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